molecular formula CH2N4O B103978 1H-Tetrazol-5-ol CAS No. 16421-52-6

1H-Tetrazol-5-ol

Cat. No. B103978
CAS RN: 16421-52-6
M. Wt: 86.05 g/mol
InChI Key: JXBKZAYVMSNKHA-UHFFFAOYSA-N
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Description

1H-Tetrazol-5-ol is a synthetic organic compound with the formula CH2N4O. It has a molecular weight of 86.0528 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, which includes 1H-Tetrazol-5-ol, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This method has the advantage of very short reaction times, high yields, simple methodology, and easy work-up .


Molecular Structure Analysis

1H-Tetrazol-5-ol is made up of a five-membered ring with four nitrogen atoms and one carbon atom . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The pyrolysis process of 1H-Tetrazol-5-ol is likely to begin with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of 1H-Tetrazol-5-ol .


Physical And Chemical Properties Analysis

1H-Tetrazol-5-ol is a stable compound over a wide pH range and is also stable to various oxidizing and reducing agents . It plays an important role in coordination chemistry as ligands .

Scientific Research Applications

Synthesis and Medicinal Applications

1H-Tetrazol-5-ol, a synthetic organic heterocyclic compound, plays a significant role in medicinal chemistry. It's often used as a bioisosteric replacement for carboxylic acids due to its high nitrogen content and stability among heterocycles. This replacement leads to various clinical drugs like losartan, cefazolin, and alfentanil, containing the tetrazole moiety. Researchers focus on developing more efficient and eco-friendly methods for synthesizing 5-substituted 1H-tetrazoles, a category that includes 1H-Tetrazol-5-ol (Mittal & Awasthi, 2019).

Organic Chemistry and Synthesis of Heterocycles

In organic chemistry, 5-substituted tetrazoles, including 1H-Tetrazol-5-ol, are advantageous intermediates in synthesizing other heterocycles. They also serve as activators in oligonucleotide synthesis. Their unique structure makes them non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance, beneficial in drug design (Roh, Vávrová, & Hrabálek, 2012).

Coordination Chemistry and Material Science

Tetrazole derivatives, including 1H-Tetrazol-5-ol, find applications in coordination chemistry and material science. They are intermediates in various synthetic transformations and play a role in the synthesis of coordination polymers with properties like fluorescence, ferroelectric, and dielectric behaviors. These properties indicate potential applications in creating new materials with unique physical characteristics (Zhao et al., 2008).

Multicomponent Reactions in Medicinal Chemistry

Tetrazole derivatives, including 1H-Tetrazol-5-ol, are crucial to medicinal chemistry and drug design due to their bioisosterism to carboxylic acid and amide moieties, metabolic stability, and other physicochemical properties. Multicomponent reaction chemistry offers access to multiple tetrazole scaffolds, which is important for the novelty and diversity in medicinal chemistry (Neochoritis, Zhao, & Dömling, 2019).

Catalysis and Synthetic Methods

1H-Tetrazol-5-ol is synthesized through methods like microwave-assisted synthesis, using heterogeneous catalysts, and nanoparticles as catalysts. These methods highlight the compound's role in facilitating various chemical reactions, emphasizing its importance in synthetic chemistry (Gutmann et al., 2010).

Industrial and Photographic Applications

Tetrazole derivatives, including 1H-Tetrazol-5-ol, also have applications in the photographic industry and are used in the synthesis of energetic materials. Their unique chemical properties make them suitable for creating specific types of photographic films and materials used in various industrial applications (Khaled, Khaled, & Al‐qahtani, 2009).

Safety And Hazards

When handling 1H-Tetrazol-5-ol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The antitumor results suggest that the potent tetrazole derivative namely, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) could be a potential drug against epidermoid carcinoma . The antioxidant results indicated that tetrazoles exhibited great antioxidant properties even at very low doses . Therefore, future research could focus on exploring the potential medicinal applications of 1H-Tetrazol-5-ol and its derivatives.

properties

IUPAC Name

1,4-dihydrotetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBKZAYVMSNKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NN=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167729
Record name 1H-Tetrazol-5-ol
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Molecular Weight

86.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Tetrazol-5-ol

CAS RN

16421-52-6
Record name 5-Hydroxtetrazole
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Record name 1H-Tetrazol-5-ol
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Record name 1H-Tetrazol-5-ol
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Record name 4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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Record name 5-HYDROXTETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Jafari, MH Keshavarz, MR Noorbala… - …, 2016 - Wiley Online Library
The condensed phase standard enthalpy of formation of energetic materials plays important role in assessment of their detonation and combustion performance. High nitrogen content …
A Gómez-Zavaglia, ID Reva, L Frija… - … of Photochemistry and …, 2006 - Elsevier
… The second most stable form is one of the two hydroxy forms (conformer A of 1-phenyl-1H-tetrazol-5-ol; Fig. 1) and has an energy higher than the most stable species by ca. 50 kJ mol −…
Number of citations: 30 www.sciencedirect.com
LMT Frija, MLS Cristiano, A Gómez-Zavaglia… - … of Photochemistry and …, 2014 - Elsevier
Tetrazoles exhibit a very rich photochemistry, strongly influenced by the nature of substituents in the tetrazolic ring. Photolysis of representative tetrazoles trapped in a rigid environment …
Number of citations: 45 www.sciencedirect.com
T Zweifel, M Nielsen, J Overgaard, CB Jacobsen… - 2011 - Wiley Online Library
… -withdrawing substituent, such as a 4-fluorophenyl moiety, resulted in a mixture consisting of 91 % of 4c before purification, the remaining 9 % being mainly 1-phenyl-1H-tetrazol-5-ol (…
AF Brigas - thieme-connect.com
Previously published information on tetrazoles can be found in Houben–Weyl, Vol. E 8d, pp 664–795. Comprehensive reviews have also been published.[1–6] The 6π-aromatic …
Number of citations: 0 www.thieme-connect.com
M Jafari, MH Keshavarz - Fluid Phase Equilibria, 2016 - Elsevier
Heat of formation is an important thermochemical parameter, which determines the combustion and detonation performances of energetic materials and nitrogen-rich compounds can …
Number of citations: 27 www.sciencedirect.com

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